molecular formula C4HCl2F3O B6357799 2,3-Dichloro-4,4,4-trifluorobut-2-enal;  98% CAS No. 1262424-16-7

2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98%

Cat. No. B6357799
CAS RN: 1262424-16-7
M. Wt: 192.95 g/mol
InChI Key: XCIDMTIGWQQMON-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4,4,4-trifluorobut-2-enal (2,3-DCTFBA) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 116°C and a melting point of -58°C. It is used as a reagent in organic synthesis and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It has also been used as a starting material in the synthesis of polychlorinated biphenyls (PCBs). In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been used as a solvent in the synthesis of polymers and as a stabilizer in the storage of chemicals.

Mechanism of Action

2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may reduce inflammation and pain.
Biochemical and Physiological Effects
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase, resulting in decreased inflammation and pain. In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been found to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of reactive oxygen species and to increase the production of glutathione, an antioxidant.

Advantages and Limitations for Lab Experiments

The use of 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, making it ideal for use in research. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a volatile compound and can easily evaporate, making it difficult to accurately measure.

Future Directions

In the future, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used in the development of new pharmaceuticals and treatments for diseases. It may also be used in the development of new polymers and materials. In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used in the development of new methods for the synthesis of pharmaceuticals and other chemicals. Finally, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used to develop new methods for the storage and transport of chemicals.

Synthesis Methods

2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% is synthesized from the reaction of 2,3-dichloro-4,4,4-trifluorobutene-2-ol and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature and yields a colorless liquid product.

properties

IUPAC Name

(E)-2,3-dichloro-4,4,4-trifluorobut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2F3O/c5-2(1-10)3(6)4(7,8)9/h1H/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIDMTIGWQQMON-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(F)(F)F)\Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.